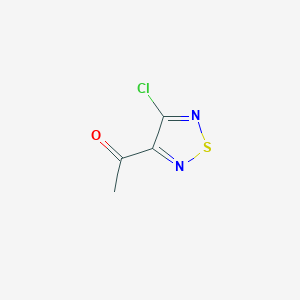![molecular formula C52H62Cl2N4P2Ru B13133128 Chloro[1,2-di(isopropylimino)ethane]hydridobis(triphenylphosphine)ruthenium(II)](/img/structure/B13133128.png)
Chloro[1,2-di(isopropylimino)ethane]hydridobis(triphenylphosphine)ruthenium(II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloro[1,2-di(isopropylimino)ethane]hydridobis(triphenylphosphine)ruthenium(II) is a complex organometallic compound with the molecular formula C44H47ClN2P2Ru. This compound is known for its unique structure, which includes a ruthenium center coordinated with triphenylphosphine ligands, a chloro group, and a di(isopropylimino)ethane ligand.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Chloro[1,2-di(isopropylimino)ethane]hydridobis(triphenylphosphine)ruthenium(II) typically involves the reaction of ruthenium trichloride with triphenylphosphine and 1,2-di(isopropylimino)ethane under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The resulting product is purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
化学反应分析
Types of Reactions
Chloro[1,2-di(isopropylimino)ethane]hydridobis(triphenylphosphine)ruthenium(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: It can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro ligand can be substituted with other ligands, such as halides or pseudohalides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halide salts in dichloromethane.
Major Products Formed
Oxidation: Formation of oxo-ruthenium complexes.
Reduction: Formation of hydrido-ruthenium complexes.
Substitution: Formation of new ruthenium complexes with different ligands.
科学研究应用
Chloro[1,2-di(isopropylimino)ethane]hydridobis(triphenylphosphine)ruthenium(II) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation, hydroformylation, and cross-coupling reactions.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Medicine: Explored for its therapeutic potential in treating certain types of cancer and other diseases.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of Chloro[1,2-di(isopropylimino)ethane]hydridobis(triphenylphosphine)ruthenium(II) involves its interaction with molecular targets such as DNA, proteins, and enzymes. The compound can form coordination complexes with these biomolecules, leading to changes in their structure and function. This interaction can result in the inhibition of cellular processes, making it a potential therapeutic agent .
相似化合物的比较
Similar Compounds
Chloro(cyanomethyl)bis(triphenylphosphine)palladium(II): Similar in structure but contains palladium instead of ruthenium.
Chloro(1,2-bis(diphenylphosphino)ethane)palladium(II): Another palladium-based complex with different ligands.
Ruthenium Schiff Base Complexes: These complexes have Schiff base ligands and exhibit similar catalytic and biological activities.
Uniqueness
Chloro[1,2-di(isopropylimino)ethane]hydridobis(triphenylphosphine)ruthenium(II) is unique due to its specific ligand arrangement and the presence of the ruthenium center. This unique structure imparts distinct catalytic properties and biological activities, making it a valuable compound in various fields of research .
属性
分子式 |
C52H62Cl2N4P2Ru |
|---|---|
分子量 |
977.0 g/mol |
IUPAC 名称 |
hydride;N-propan-2-yl-2-propan-2-yliminoethanimidoyl chloride;ruthenium(2+);triphenylphosphane |
InChI |
InChI=1S/2C18H15P.2C8H15ClN2.Ru.2H/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*1-6(2)10-5-8(9)11-7(3)4;;;/h2*1-15H;2*5-7H,1-4H3;;;/q;;;;+2;2*-1 |
InChI 键 |
DOYFNEFFPUGCTQ-UHFFFAOYSA-N |
规范 SMILES |
[H-].[H-].CC(C)N=CC(=NC(C)C)Cl.CC(C)N=CC(=NC(C)C)Cl.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ru+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



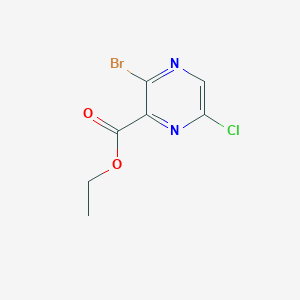
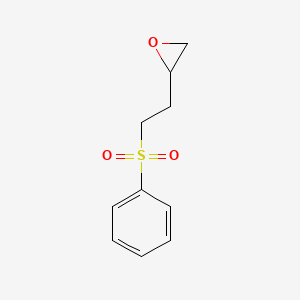
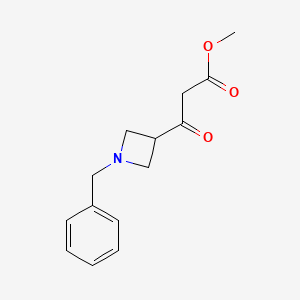
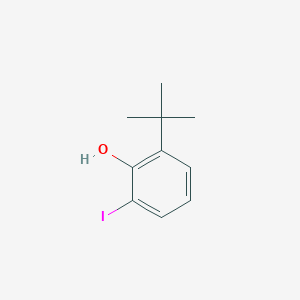

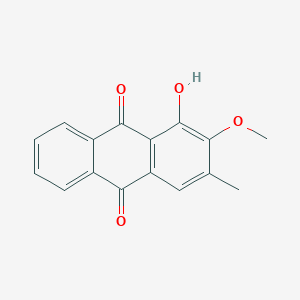
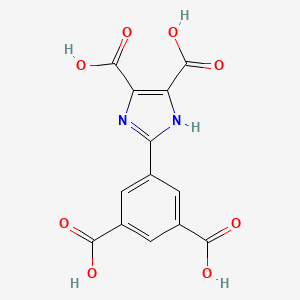
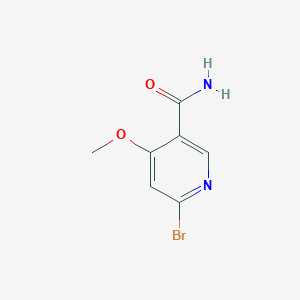
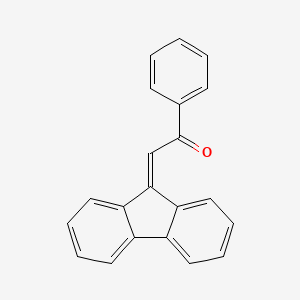
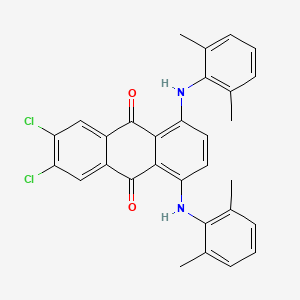
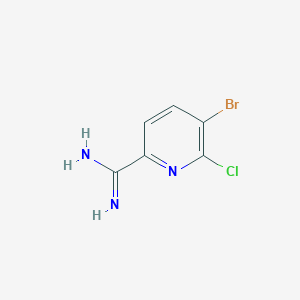
![[3-[4-Phenyl-6-(4-phenylphenyl)-1,3,5-triazin-2-yl]phenyl]boronic acid](/img/structure/B13133150.png)
